5-Iodopyridazin-4-ol
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Overview
Description
5-Iodopyridazin-4-ol is a heterocyclic compound that features an iodine atom at the 5-position and a hydroxyl group at the 4-position on a pyridazine ring. Pyridazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodopyridazin-4-ol typically involves the iodination of pyridazin-4-ol. One common method is the reaction of pyridazin-4-ol with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions: 5-Iodopyridazin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom, depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, thiourea, and primary amines.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 5-aminopyridazin-4-ol, 5-thiopyridazin-4-ol, etc.
Oxidation and Reduction Products: Oxidation yields 5-iodopyridazin-4-one, while reduction yields 5-iodopyridazine.
Scientific Research Applications
5-Iodopyridazin-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Iodopyridazin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and hydroxyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
5-Iodopyridin-3-ol: Similar in structure but with the iodine atom at the 5-position on a pyridine ring instead of a pyridazine ring.
5-Chloropyridazin-4-ol: Similar but with a chlorine atom instead of iodine.
Uniqueness: 5-Iodopyridazin-4-ol is unique due to the presence of both an iodine atom and a hydroxyl group on the pyridazine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C4H3IN2O |
---|---|
Molecular Weight |
221.98 g/mol |
IUPAC Name |
5-iodo-1H-pyridazin-4-one |
InChI |
InChI=1S/C4H3IN2O/c5-3-1-6-7-2-4(3)8/h1-2H,(H,6,8) |
InChI Key |
NFWSGBYBQDLHDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C=NN1)I |
Origin of Product |
United States |
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